3-Bromo-6-fluoro-2-methoxypyridine
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Overview
Description
3-Bromo-6-fluoro-2-methoxypyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methoxypyridine typically involves multiple steps starting from 3-aminopyridine. The process includes bromination, nucleophilic substitution, and diazotization reactions. The intermediate 6-bromo-2-methoxy-3-aminopyridine is first synthesized through bromination and nucleophilic substitution reactions. This intermediate is then subjected to diazotization to obtain the final product, this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized to achieve high yields and purity. The bromination process is carefully controlled to avoid over-bromination, and the use of appropriate solvents and catalysts is crucial to maximize the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the compound into different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-fluoro-2-methoxypyridine has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methoxypyridine is primarily determined by its ability to interact with specific molecular targets. The presence of fluorine and bromine atoms enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the target molecule. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-methylpyridine
- 3-Bromo-2-methylpyridine
- 2-Bromo-6-methoxypyridine
Comparison: Compared to similar compounds, 3-Bromo-6-fluoro-2-methoxypyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ringFor instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICWDLYYQDNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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